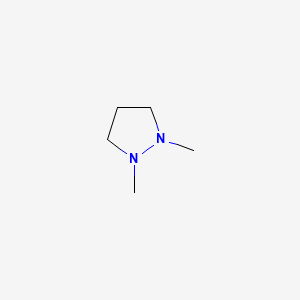

Pyrazolidine, 1,2-dimethyl-

Beschreibung

Significance of Saturated Heterocyclic Scaffolds in Modern Chemical Research

Saturated heterocyclic scaffolds are fundamental building blocks in modern chemical and pharmaceutical research. Current time information in Bangalore, IN.chemspider.com Unlike their flat, aromatic counterparts, these saturated rings adopt well-defined three-dimensional conformations, which is a crucial feature for precise molecular interactions with biological targets like enzymes and receptors. chemspider.com This structural complexity allows for the creation of molecules with finely-tuned physicochemical properties, including solubility, lipophilicity, and polarity, which are critical for the development of effective therapeutic agents. Current time information in Bangalore, IN.

The prevalence of these scaffolds is remarkable, with over 90% of new drugs containing a heterocyclic motif. chemspider.com Their utility extends beyond medicine into agrochemicals, dyes, and materials science. Current time information in Bangalore, IN.chemspider.com The ability to arrange substituents around a core scaffold in specific spatial orientations makes heterocycles indispensable tools in drug discovery and medicinal chemistry, enabling the exploration of chemical space to identify novel and potent compounds.

Overview of the Pyrazolidine (B1218672) Ring System in Organic Chemistry

The pyrazolidine ring is a five-membered, saturated heterocycle containing two adjacent nitrogen atoms. It is the fully reduced analog of pyrazole (B372694), an aromatic heterocycle. The basic structure consists of a C₃N₂ ring, and its saturated nature allows it to exist in various non-planar conformations.

The synthesis of the pyrazolidine core can be achieved through several methods, most commonly involving the cyclization reaction between a 1,3-dihalide (like 1,3-dichloropropane) and a disubstituted hydrazine (B178648) (such as 1,2-dimethylhydrazine). Another classical approach involves the reduction of corresponding pyrazoles or pyrazolones, which are often synthesized via condensation reactions of 1,3-dicarbonyl compounds with hydrazines. The pyrazolidine structure serves as a versatile scaffold for a wide array of substituted derivatives.

Academic and Research Significance of 1,2-Dimethylpyrazolidine

1,2-Dimethylpyrazolidine, with the chemical formula C₅H₁₂N₂, represents one of the simplest members of the N,N'-disubstituted pyrazolidine family. While it is not frequently the subject of standalone research, its significance lies in its role as a foundational scaffold. The 1,2-dimethylpyrazolidine core is a key structural element upon which more complex and functionally diverse molecules are built.

Its academic importance is primarily as a model system for conformational analysis of five-membered rings containing a nitrogen-nitrogen bond. The methyl groups on the nitrogen atoms influence the ring's puckering and the energetic barriers between different conformations. In synthetic research, it serves as a fundamental building block. For instance, the pyrazolidine framework can be further functionalized at the carbon positions to create a library of derivatives for screening in drug discovery programs. The presence of the two nitrogen atoms also allows it to act as a bidentate ligand in coordination chemistry, capable of forming stable complexes with metal ions.

While detailed experimental data for the parent 1,2-dimethylpyrazolidine is not extensively published, numerous substituted analogs are cataloged in chemical databases, highlighting the utility of this core structure in generating molecular diversity.

Representative Physicochemical and Spectroscopic Data

Physical Properties of 1,2-Diphenylpyrazolidine

| Property | Value |

| CAS Number | 63378-86-9 |

| Molecular Formula | C₁₅H₁₆N₂ |

| Molecular Weight | 224.306 g/mol |

This data is for the representative compound 1,2-Diphenylpyrazolidine.

Spectroscopic Data of 1,2-Diphenyl-3,5-pyrazolidinedione

To illustrate typical spectroscopic features, data for 1,2-Diphenyl-3,5-pyrazolidinedione, a dicarbonyl derivative of the pyrazolidine ring, is presented below. The presence of carbonyl groups significantly influences the spectral values.

| Spectroscopic Data |

| ¹H NMR Spectrum (CDCl₃) : δ ~7.2-7.5 (m, 10H, Ar-H), δ ~3.6 (s, 2H, CH₂) |

| ¹³C NMR Spectrum (CDCl₃) : δ ~170 (C=O), δ ~138 (Ar C), δ ~129 (Ar CH), δ ~126 (Ar CH), δ ~122 (Ar CH), δ ~45 (CH₂) |

| IR Spectrum (KBr, cm⁻¹) : ~1750, 1720 (C=O stretching) |

This data is for the representative compound 1,2-Diphenyl-3,5-pyrazolidinedione and is intended for illustrative purposes.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

38704-89-1 |

|---|---|

Molekularformel |

C5H12N2 |

Molekulargewicht |

100.16 g/mol |

IUPAC-Name |

1,2-dimethylpyrazolidine |

InChI |

InChI=1S/C5H12N2/c1-6-4-3-5-7(6)2/h3-5H2,1-2H3 |

InChI-Schlüssel |

DKXPLHOKMGMMQM-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCCN1C |

Herkunft des Produkts |

United States |

Chemical Reactivity and Mechanistic Investigations of Pyrazolidine Systems

Ring-Opening Reactions and Associated Transformations

The stability of the pyrazolidine (B1218672) ring is not absolute, and it can undergo cleavage under various energetic inputs, leading to a range of molecular transformations. These reactions are of fundamental interest for understanding bond activation and for the synthesis of novel acyclic and heterocyclic structures.

Photoinduced Cleavage Mechanisms within Pyrazolidine Scaffolds

The study of the photochemical behavior of saturated heterocycles provides insights into their electronic excited states and the pathways of bond cleavage. While specific detailed studies on the direct photoinduced cleavage of 1,2-dimethylpyrazolidine are not extensively documented, related systems offer valuable analogies. For instance, photoelectron spectroscopy measurements have been used to calculate the enthalpies of relaxation for the radical cation of 1,2-dimethylpyrazolidine, which is a key parameter in understanding its electronic structure and potential photochemical reactivity. researchgate.netresearchgate.net The formation of radical cations upon photo-oxidation can lead to ring-opening, as seen in derivatives of piperidine (B6355638) and pyrrolidine (B122466). researchgate.net

Thermolytic Decomposition Pathways of Pyrazolidine Systems

The thermal stability and decomposition of pyrazolidine systems are crucial for their handling and application in various chemical processes. Research has shown that 1,2-dimethylpyrazolidine can be formed through the thermolysis of larger heterocyclic systems, specifically the contraction of a seven-membered cyclic 2-tetrazene. researchgate.netresearchgate.net This formation suggests a degree of thermal stability for the 1,2-dimethylpyrazolidine ring itself under certain conditions. However, like other saturated heterocycles, at sufficiently high temperatures, it is expected to undergo decomposition through various radical pathways, likely initiated by N-N or C-N bond homolysis. The specific products and mechanisms of the thermolytic decomposition of 1,2-dimethylpyrazolidine remain a subject for detailed investigation.

Lewis Acid-Catalyzed Ring-Opening Reactions

Lewis acids are known to activate heterocyclic compounds towards ring-opening by coordinating to a heteroatom, thereby weakening the adjacent bonds. researchgate.net In the case of 1,2-dimethylpyrazolidine, the nitrogen atoms with their lone pairs of electrons are potential sites for Lewis acid coordination. While specific studies detailing the Lewis acid-catalyzed ring-opening of 1,2-dimethylpyrazolidine are scarce, the general principles of Lewis acid-base chemistry suggest that such reactions are plausible. The interaction with a Lewis acid would polarize the N-N or C-N bonds, making them more susceptible to nucleophilic attack and subsequent ring cleavage. The regioselectivity and the nature of the resulting products would depend on the specific Lewis acid, the nucleophile, and the reaction conditions.

Norbornene Carbonyl–Olefin Metathesis Involving Pyrazolidine Intermediates

Olefin metathesis is a powerful tool in organic synthesis, and the involvement of heterocyclic intermediates can lead to novel transformations. There is currently no direct evidence in the scientific literature linking 1,2-dimethylpyrazolidine as an intermediate in norbornene carbonyl–olefin metathesis reactions.

Substituent Effects on Pyrazolidine Reactivity Profiles

The nature and position of substituents on the pyrazolidine ring play a critical role in modulating its reactivity. In 1,2-dimethylpyrazolidine, the two methyl groups on the nitrogen atoms significantly influence the molecule's properties. These electron-donating groups increase the electron density on the nitrogen atoms, which can affect their basicity and nucleophilicity.

The electronic effects of substituents on the pyrazole (B372694) ring, a related unsaturated heterocycle, have been studied more extensively. Electron-donating groups at the C3 position of the pyrazole ring have been shown to increase its basicity. nih.gov Conversely, electron-withdrawing groups can increase the acidity of the ring protons. nih.gov While pyrazolidine is a saturated system, similar principles are expected to apply, with the methyl groups in 1,2-dimethylpyrazolidine enhancing the basic character of the nitrogen atoms. This increased basicity can influence its interaction with acids and electrophiles.

The steric bulk of the methyl groups can also play a role in directing the approach of reagents and influencing the stereochemical outcome of reactions.

Mechanistic Elucidation of Pyrazolidine Transformations

Understanding the mechanisms of pyrazolidine transformations is essential for controlling reaction outcomes and designing new synthetic methodologies. A comprehensive review of pyrazolidines highlights the importance of mechanistic studies in understanding their reactivity. csic.es The formation of 1,2-dimethylpyrazolidine from a cyclic 2-tetrazene has been studied using photoelectron spectroscopy and computational methods to understand the electronic rearrangements during the reaction. researchgate.netresearchgate.net

Furthermore, electron spin resonance (ESR) spectroscopy has been utilized to study the radical cation of 1,2-dimethylpyrazolidine, providing valuable information about its electronic structure and the distribution of the unpaired electron. ethernet.edu.et This type of data is crucial for understanding single-electron transfer (SET) processes that may initiate ring-opening or other transformations.

Detailed mechanistic investigations of the reactions of 1,2-dimethylpyrazolidine, particularly its ring-opening under various conditions, would require a combination of experimental techniques, such as kinetic studies, isotopic labeling, and computational modeling, to map out the potential energy surfaces and identify transition states and intermediates.

Characterization of Intermediate Species in Cycloaddition and Cycloreversion

The investigation of 1,2-dimethylpyrazolidine in the context of cycloreversion reactions has primarily focused on its formation from larger ring systems rather than its own decomposition. Specifically, its genesis via the gas-phase thermolysis of a seven-membered cyclic 2-tetrazene has been documented.

In studies utilizing photoelectron spectroscopy to analyze the thermolysis of various cyclic 2-tetrazenes, it was observed that the seven-membered ring compound undergoes a ring contraction to yield 1,2-dimethylpyrazolidine and nitrogen. This contrasts with the six-membered ring analogue, which fragments into 1-methylmethylenamine and nitrogen through a [2+2+2] cycloreversion. The acyclic counterpart, 1,1,4,4-tetramethyl-2-tetrazene, was found to favor a disproportionation pathway. While these studies identify 1,2-dimethylpyrazolidine as a stable end product of a complex rearrangement, detailed spectroscopic or mechanistic characterization of the transient intermediate species involved in the ring contraction process from the seven-membered tetrazene is not extensively detailed in the available literature. The primary focus has been on the electronic structure of the initial reactants and the nature of the final, stable products.

Role of Hydrogen Atom Transfer (HAT) Catalysis in Pyrazolidine Reactions

Based on a review of the available scientific literature, there are no specific research findings detailing the role of Hydrogen Atom Transfer (HAT) catalysis in reactions directly involving 1,2-dimethylpyrazolidine. This particular area of its reactivity profile appears to be underexplored.

Electron Transfer Processes in Pyrazolidine Reactivity

The reactivity of 1,2-dimethylpyrazolidine in electron transfer processes has been examined through electronic and spectroscopic methods, providing insight into the behavior of its corresponding radical cation. As a tetraalkylhydrazine, its ability to undergo single electron transfer (SET) is a key feature of its chemical nature.

Studies using photoelectron spectroscopy have been crucial in determining the energetic properties associated with the ionization of 1,2-dimethylpyrazolidine. These measurements reveal a significant enthalpy of relaxation for its trans-dipseudoequatorial conformation, calculated to be 38.3 kcal/mol. This high value indicates a substantial geometric rearrangement occurs when the neutral molecule is oxidized to its radical cation. The large change is attributed to the tendency of the radical cation to adopt a flattened geometry at the nitrogen centers to maximize p-orbital overlap, a conformation significantly different from the tetrahedral arrangement of the neutral hydrazine (B178648).

The radical cation of 1,2-dimethylpyrazolidine has been directly characterized using Electron Spin Resonance (ESR) spectroscopy. This technique provides detailed information about the distribution of the unpaired electron within the radical species through the analysis of hyperfine coupling constants. The measured constants provide a map of the spin density on the magnetic nuclei of the molecule.

Below is a table of the reported hyperfine coupling constants for the 1,2-dimethylpyrazolidine radical cation.

| Nuclei | Number of Nuclei | Hyperfine Coupling Constant (aN or aH in G) |

|---|---|---|

| 2 14N | 2 | 1.50 |

| β-H | 6 | 1.28 |

| β'-H | 4 | 1.40 |

| γ-H | 2 | 0.07 |

These detailed spectroscopic investigations confirm that electron transfer from 1,2-dimethylpyrazolidine produces a stable radical cation and that this process is accompanied by significant changes in molecular geometry and electron distribution.

Advanced Spectroscopic and Structural Elucidation of 1,2 Dimethylpyrazolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamic processes of 1,2-dimethylpyrazolidine in solution. A combination of one- and two-dimensional NMR experiments provides detailed information on connectivity, stereochemistry, and conformational equilibria.

Dynamic NMR (DNMR) Studies of Ring Dynamics and Nitrogen Inversion

The 1,2-dimethylpyrazolidine molecule is not static; it undergoes rapid conformational changes at room temperature, primarily through two processes: ring inversion (puckering) and pyramidal inversion at the nitrogen centers. wikipedia.org These dynamic equilibria can be studied using variable-temperature NMR, a technique known as Dynamic NMR (DNMR).

As a sample is cooled, the rate of these inversions decreases. If the rate becomes slow enough on the NMR timescale, separate signals for the distinct conformers may be observed. At higher temperatures, a single set of averaged signals is seen. At an intermediate temperature, known as the coalescence temperature, the signals broaden and merge. By analyzing the lineshape changes or using coalescence temperature data, the activation energy (ΔG‡) for the inversion processes can be calculated.

Nitrogen inversion in amines typically has a low energy barrier. For ammonia, the barrier is about 5.8 kcal/mol (24.2 kJ/mol). wikipedia.org For the 1,2-dimethylpyrazolidine ring, the barrier would be influenced by ring strain and steric interactions between the methyl groups. The interconversion involves the nitrogen lone pairs moving from one side of the plane formed by their substituents to the other. wikipedia.org DNMR studies are critical to quantifying these energy barriers, which define the conformational stability and flexibility of the molecule. researchgate.net The rates of these inversions can be significant, potentially influencing how such molecules interact with biological targets. mdpi.com

High-Resolution ¹H and ¹³C NMR Characterization

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure of 1,2-dimethylpyrazolidine. The spectra reveal the number of chemically non-equivalent protons and carbons, their electronic environments, and their connectivity through spin-spin coupling. rsc.org

In a static, non-planar conformation, all three pairs of methylene (B1212753) protons (at C3, C4, and C5) would be diastereotopic and thus chemically non-equivalent, each showing a pair of signals. However, due to rapid inversion at room temperature, these signals are often averaged. The ¹H NMR spectrum would typically show signals for the N-methyl groups and the ring protons. The ¹³C NMR spectrum provides complementary information on the carbon framework. ipb.pt

The following tables present predicted chemical shift values for 1,2-dimethylpyrazolidine based on typical values for saturated heterocyclic systems.

Table 1: Predicted ¹H NMR Spectral Data for 1,2-Dimethylpyrazolidine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 2.3 - 2.8 | Singlet |

| C3-H₂ (adjacent to N) | 2.5 - 3.0 | Multiplet |

| C4-H₂ | 1.7 - 2.2 | Multiplet |

Table 2: Predicted ¹³C NMR Spectral Data for 1,2-Dimethylpyrazolidine

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | 40 - 45 |

| C3 (adjacent to N) | 50 - 60 |

| C4 | 20 - 30 |

Note: Actual values may vary based on solvent and temperature.

Applications of ¹⁵N NMR Spectroscopy in Pyrazolidine (B1218672) Systems

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for studying nitrogen-containing heterocycles like pyrazolidines. ipb.pt The primary isotope of nitrogen, ¹⁴N, is quadrupolar, which leads to broad NMR signals. ipb.pt Therefore, studies typically focus on the spin-½ ¹⁵N isotope. The major challenges are the low natural abundance (0.37%) and lower gyromagnetic ratio of ¹⁵N, resulting in low sensitivity. rsc.org

These challenges are often overcome by using indirect detection methods such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments. These 2D techniques correlate the ¹⁵N nuclei with attached protons, leveraging the higher sensitivity of ¹H NMR. nih.gov

The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom. For 1,2-dimethylpyrazolidine, ¹⁵N NMR can provide valuable information on:

Conformation: The orientation of the nitrogen lone pair (axial vs. equatorial) significantly affects the ¹⁵N chemical shift.

Protonation: Protonation of a nitrogen atom causes a large downfield shift in its ¹⁵N resonance.

Intermolecular Interactions: Hydrogen bonding or coordination to metal ions can be monitored through changes in ¹⁵N chemical shifts. researchgate.net

For saturated amines and related heterocycles, ¹⁵N chemical shifts typically appear in a characteristic range, which for pyrazolidines is expected to be distinct from that of unsaturated pyrroles or dipyrromethenes. ipb.ptnih.gov

Quantitative Determination of Conformation via NOE and Spin–Spin Coupling Constants

To determine the preferred three-dimensional conformation of the pyrazolidine ring, two key NMR parameters are used: the Nuclear Overhauser Effect (NOE) and spin-spin coupling constants (J-couplings). nih.gov

The Nuclear Overhauser Effect is a through-space interaction that is observed between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. In a puckered pyrazolidine ring, NOE correlations can be used to establish the relative orientation of substituents. For instance, an NOE between two protons in a 1,3-diaxial relationship would provide strong evidence for a specific ring conformation. Quantitative NOE analysis, where the intensity of the NOE signal is related to the interproton distance, can provide precise geometrical information. panicnmr.commdpi.com

Spin-spin coupling constants , particularly the three-bond vicinal coupling (³JHH), provide information about the dihedral angle between protons on adjacent atoms, as described by the Karplus equation. mdpi.com By measuring the ³JHH values between protons on C3-C4 and C4-C5, the puckering of the five-membered ring can be deduced.

Table 3: Typical Vicinal Coupling Constants (³JHH) for Ring Protons

| Proton Relationship | Typical Dihedral Angle | Expected ³JHH (Hz) |

|---|---|---|

| Axial-Axial | ~180° | 8 - 14 |

| Axial-Equatorial | ~60° | 2 - 5 |

Note: Values are approximate and depend on the specific ring geometry.

The combination of NOE and J-coupling data allows for the construction of a detailed 3D model of the predominant conformation of 1,2-dimethylpyrazolidine in solution. nih.govmdpi.com

Solvent-Dependent Conformational Studies by NMR

The conformational equilibrium of a molecule can be influenced by the solvent environment. researchgate.net Different conformers of 1,2-dimethylpyrazolidine may have different dipole moments. Polar solvents tend to stabilize the conformer with the higher dipole moment, thus shifting the equilibrium.

By conducting NMR experiments in a range of solvents with varying polarities (e.g., from non-polar benzene-d₆ to polar DMSO-d₆), it is possible to observe changes in chemical shifts and averaged coupling constants. These changes can be interpreted to understand how the solvent interacts with the molecule and which conformer is favored in a given medium. For some cyclic systems, the barrier to ring inversion has been found to be solvent-independent, while for others, a clear dependence is observed, providing further insight into the nature of the conformational landscape. scispace.com

X-ray Crystallography for Solid-State Molecular Structure Determination

While NMR spectroscopy reveals the structure and dynamics in solution, X-ray crystallography provides a precise and unambiguous picture of the molecule's conformation in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

A successful crystallographic analysis of 1,2-dimethylpyrazolidine would yield a wealth of structural information, including:

Precise bond lengths and angles: Definitive measurements of all interatomic distances and angles.

Torsion angles: The exact dihedral angles within the ring, which define its conformation (e.g., envelope, twist, or intermediate).

Stereochemistry: The relative orientation of the two methyl groups (cis or trans) and their positions (axial or equatorial).

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any hydrogen bonding or van der Waals interactions. mdpi.comnih.gov

Analysis of Pyrazolidine Ring Conformation in the Crystalline State

No published single-crystal X-ray diffraction data for 1,2-dimethylpyrazolidine could be located. Therefore, a definitive analysis of its pyrazolidine ring conformation in the crystalline state, including parameters such as bond lengths, bond angles, and torsion angles that would describe its specific puckering, is not possible at this time. While general principles of conformational analysis suggest that the five-membered pyrazolidine ring would likely adopt an envelope or twist conformation to minimize steric strain, specific details for the 1,2-dimethyl substituted version are not documented.

Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions in Crystals

Without a crystal structure, a detailed description of intermolecular interactions is purely speculative. In a hypothetical crystal of pure 1,2-dimethylpyrazolidine, classical hydrogen bonding would not be the primary cohesive force, as there are no hydrogen bond donors (like N-H or O-H groups). The intermolecular interactions would likely be dominated by weaker van der Waals forces and potentially C-H···N interactions. However, without experimental data, the nature, strength, and geometry of these interactions remain unknown.

Pyramidalization of Nitrogen Atoms within the Pyrazolidine Ring

The degree of pyramidalization of the nitrogen atoms in the 1,2-dimethylpyrazolidine ring is a key feature of its structure. In related cyclic amines, the nitrogen atoms typically exhibit a trigonal pyramidal geometry. The extent of this pyramidalization and the possibility of nitrogen inversion are influenced by the ring's conformational constraints and the steric bulk of the methyl substituents. However, without crystallographic or specific computational studies for 1,2-dimethylpyrazolidine, quantitative data on the pyramidalization of its nitrogen atoms is not available.

Electron Crystallography Contributions

A search for electron crystallography studies on 1,2-dimethylpyrazolidine did not yield any specific results. Electron crystallography is a powerful technique for determining the structure of small organic molecules from nanocrystals, but it does not appear to have been applied to this particular compound to date.

Vibrational Spectroscopy for Structural and Functional Group Identification

While vibrational spectroscopy is a fundamental tool for structural elucidation, specific, peer-reviewed, and fully assigned spectral data for 1,2-dimethylpyrazolidine are not available in common databases.

Fourier Transform Infrared (FT-IR) Spectroscopy

No publicly accessible, complete, and interpreted FT-IR spectrum for 1,2-dimethylpyrazolidine has been found. A hypothetical spectrum would be expected to show characteristic C-H stretching and bending vibrations for the methyl and methylene groups, as well as C-N stretching vibrations. However, without experimental data, a detailed analysis and a data table of vibrational modes cannot be provided.

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry stands as a pivotal analytical technique for the structural elucidation of chemical compounds, offering profound insights into their molecular weight and structural features through fragmentation analysis. In the case of 1,2-dimethylpyrazolidine, electron ionization mass spectrometry (EI-MS) provides a characteristic fragmentation pattern that serves as a molecular fingerprint, enabling its identification and differentiation from other isomeric structures.

Upon introduction into the mass spectrometer, the 1,2-dimethylpyrazolidine molecule undergoes ionization, typically through electron impact, resulting in the formation of a molecular ion (M⁺•). This molecular ion is the intact molecule with one electron removed. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For 1,2-dimethylpyrazolidine (C₅H₁₂N₂), the exact mass is 100.1000 g/mol . The molecular ion peak is observed in the mass spectrum, confirming the molecular formula.

The energy imparted during the ionization process is often sufficient to cause the molecular ion to fragment into smaller, charged species and neutral fragments. The pattern of these fragment ions is reproducible under controlled conditions and is characteristic of the molecule's structure. The analysis of these fragments helps in deducing the connectivity of atoms within the molecule.

Detailed analysis of the electron ionization mass spectrum of 1,2-dimethylpyrazolidine reveals several key fragment ions. The relative abundance of these ions is crucial for the interpretation of the spectrum. The most intense peak in the spectrum is known as the base peak, which is assigned a relative intensity of 100%. Other peaks are reported relative to the base peak.

The fragmentation of 1,2-dimethylpyrazolidine is dictated by the stability of the resulting carbocations and radical species. The presence of two nitrogen atoms and methyl groups on the pyrazolidine ring influences the fragmentation pathways. Common fragmentation mechanisms include the loss of methyl groups, ethylene, and other small neutral molecules, as well as ring-opening and subsequent fragmentation.

The detailed research findings from the mass spectrum of 1,2-dimethylpyrazolidine are summarized in the following data table. This table lists the mass-to-charge ratio (m/z) of the significant fragment ions and their relative intensities.

Interactive Data Table: Mass Spectrometry Fragmentation of 1,2-Dimethylpyrazolidine

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 100 | 25.8 | [C₅H₁₂N₂]⁺• (Molecular Ion) |

| 85 | 9.2 | [C₄H₉N₂]⁺ |

| 70 | 100.0 | [C₄H₈N]⁺ (Base Peak) |

| 56 | 33.3 | [C₃H₆N]⁺ |

| 43 | 54.2 | [C₂H₅N]⁺ |

| 42 | 83.3 | [C₂H₄N]⁺ |

The fragmentation pattern detailed above provides a robust method for the unequivocal identification of 1,2-dimethylpyrazolidine. The presence of the molecular ion at m/z 100 confirms the molecular weight. The base peak at m/z 70, along with other significant fragments at m/z 85, 56, 43, and 42, constitutes a unique spectral signature for this specific chemical compound.

Computational and Theoretical Chemistry Studies on 1,2 Dimethylpyrazolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used theoretical method for computing the electronic structural features of molecules. nih.govscirp.org It offers a balance between accuracy and computational cost, making it suitable for studying systems like 1,2-dimethylpyrazolidine. nih.govscirp.org

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves geometry optimization, where the most stable three-dimensional arrangement of atoms in the 1,2-dimethylpyrazolidine molecule is determined. scirp.org This is achieved by finding the minimum energy conformation on the potential energy surface. scirp.org Using a functional such as B3LYP in combination with a basis set like 6-311++G(d,p) allows for the precise calculation of the optimized geometry. nih.govresearchgate.net

Once the geometry is optimized, various electronic properties can be analyzed. These include the distribution of electron density, which helps in understanding the molecule's polarity and reactivity. The analysis of the electronic structure provides a foundational understanding of the molecule's behavior in chemical reactions. nih.gov

Conformational Energy Landscapes and Ring Dynamics

The five-membered ring of pyrazolidine (B1218672) is not planar and can adopt various conformations. The presence of two methyl groups on the nitrogen atoms in 1,2-dimethylpyrazolidine introduces additional complexity to its conformational landscape. Computational methods can map this landscape, identifying different stable and transient conformations and the energy barriers between them. elifesciences.orgnih.gov

Elucidation of Reaction Mechanisms via Transition State Calculations

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving 1,2-dimethylpyrazolidine. By locating the transition state structures, which are first-order saddle points on the potential energy surface, the energy barriers for reactions can be calculated. nih.govyoutube.com This information is vital for predicting reaction rates and understanding the step-by-step process of a chemical transformation. nih.govyoutube.com For instance, in reactions such as N-alkylation or oxidation, transition state calculations can reveal the most favorable reaction pathways.

Molecular Orbital Analysis (HOMO-LUMO Interactions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. youtube.commasterorganicchemistry.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. masterorganicchemistry.com The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com

For 1,2-dimethylpyrazolidine, the HOMO is expected to be localized primarily on the nitrogen atoms due to the presence of lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the C-N and N-N bonds. Analysis of these orbitals provides insight into how 1,2-dimethylpyrazolidine will interact with electrophiles and nucleophiles. masterorganicchemistry.com

| Property | Description | Significance for 1,2-Dimethylpyrazolidine |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability, likely centered on the nitrogen atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability, likely associated with antibonding orbitals. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Implicit and Explicit Solvent Effects in Computational Models

Chemical reactions are often carried out in a solvent, which can significantly influence the properties and reactivity of the solute. Computational models can account for solvent effects in two primary ways: implicitly and explicitly. rsc.org

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. rsc.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models involve including a number of solvent molecules in the calculation. rsc.org This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding reaction mechanisms in protic solvents. For 1,2-dimethylpyrazolidine, explicit solvent models would be particularly important for studying its behavior in solvents like water or alcohols.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular motions and conformational changes over time, providing a view of the molecule's dynamic personality.

Theoretical Characterization of Ring Puckering and Chirality

The five-membered ring of 1,2-dimethylpyrazolidine is inherently puckered to relieve torsional strain. The characterization of this puckering and the resulting stereochemical consequences are fundamental to understanding its chemistry.

The Cremer-Pople puckering parameters provide a quantitative and unambiguous description of the conformation of any N-membered ring. For a five-membered ring like pyrazolidine, the conformation can be described by two parameters: the total puckering amplitude (Q) and a phase angle (φ).

Total Puckering Amplitude (Q): This parameter measures the degree of deviation of the ring from a mean plane. A value of Q=0 would represent a perfectly flat ring.

Phase Angle (φ): This angle describes the type of puckering. For five-membered rings, it defines a continuous path of conformations between two principal forms: the envelope (E) and the twist (T) conformations.

The continuous nature of these parameters allows for the mapping of the entire conformational space and the pathway for pseudorotation, where the ring transitions between different conformations without passing through a high-energy planar state. Although specific Cremer-Pople parameters for 1,2-dimethylpyrazolidine conformers are not published, this analytical framework is the standard for characterizing the geometry of such five-membered heterocyclic systems.

The structure of 1,2-dimethylpyrazolidine presents interesting stereochemical features. The two nitrogen atoms are stereogenic centers, which can lead to different stereoisomers depending on the relative orientation of the two methyl groups.

trans-1,2-dimethylpyrazolidine: The methyl groups are on opposite sides of the ring. This configuration exists as a pair of enantiomers: (R,R) and (S,S).

The relationship between ring conformation and the chirality of the nitrogen centers is crucial. Nitrogen inversion, a process where the nitrogen atom and its substituents pass through a planar transition state, can interconvert enantiomeric conformations or diastereomeric conformations. NMR studies on 1,2-dimethylpyrazolidine have focused on the magnetic non-equivalence arising from the asymmetric nitrogen atoms, which is a direct consequence of these stereochemical relationships. nih.gov The identification of a stable trans-dipseudoequatorial conformation implies a specific relative stereochemistry of the two nitrogen centers. researchgate.netresearchgate.net

Table 3: Stereoisomers of 1,2-Dimethylpyrazolidine

| Isomer | Configuration at N1, N2 | Stereochemical Relationship | Chirality |

|---|---|---|---|

| trans | (R,R) | Enantiomer of (S,S) | Chiral |

| trans | (S,S) | Enantiomer of (R,R) | Chiral |

Coordination Chemistry and Catalytic Applications of Pyrazolidine Derivatives

Pyrazolidine (B1218672) Scaffolds as Ligands in Metal Complexes

The fundamental appeal of the pyrazolidine framework lies in its three-dimensional structure and the presence of two adjacent nitrogen atoms. These nitrogen centers can be readily functionalized, allowing for the systematic tuning of the steric and electronic properties of the resulting ligands.

Design and Synthesis of Pyrazolidine-Based Ligands

The design of pyrazolidine-based ligands is centered on the strategic introduction of donor groups to create multidentate ligands capable of forming stable chelate rings with a metal center. While direct synthetic routes starting from 1,2-dimethylpyrazolidine to form complex ligands are not widely reported, general methodologies for the synthesis of substituted pyrazolidines can be adapted for this purpose.

One common approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-disubstituted hydrazine (B178648). For instance, the reaction of a suitably functionalized diketone with 1,2-dimethylhydrazine (B38074) could, in principle, yield a pyrazolidine ring bearing substituents that can act as additional donor sites.

Another strategy involves the functionalization of the pyrazolidine ring itself. The nitrogen atoms of the 1,2-dimethylpyrazolidine core could potentially be quaternized or used as a scaffold to attach pendant arms containing phosphine (B1218219), pyridine, or other coordinating moieties. The synthesis of such ligands would likely involve multi-step sequences, beginning with the formation of the core pyrazolidine ring followed by the introduction of the desired functional groups.

A key consideration in the design of these ligands is the desired coordination number and geometry of the resulting metal complex. For example, a bidentate ligand could be formed by introducing a single coordinating group at a specific position on the pyrazolidine ring, while tridentate or tetradentate ligands would require more extensive functionalization.

Metal-Ligand Coordination Geometries and Electronic Properties

The coordination of pyrazolidine-based ligands to a metal center is dictated by a combination of steric and electronic factors. The bite angle of the N-N unit in the pyrazolidine ring, along with the nature and positioning of any additional donor groups, will significantly influence the resulting coordination geometry.

Based on analogous systems with pyrazole-based ligands, one can anticipate a variety of coordination modes. For instance, a simple bidentate N,N'-chelate from a 1,2-disubstituted pyrazolidine would form a five-membered chelate ring. The geometry around the metal center would then depend on the metal ion and the other ligands present, with common geometries including tetrahedral, square planar, and octahedral.

The electronic properties of the resulting metal complexes are also of significant interest. The σ-donating ability of the nitrogen atoms in the pyrazolidine ring will influence the electron density at the metal center. This, in turn, affects the metal's redox potential and its reactivity in catalytic cycles. The introduction of electron-withdrawing or electron-donating substituents on the pyrazolidine ring or its pendant arms provides a powerful tool for tuning these electronic properties.

The table below conceptualizes potential coordination complexes with a hypothetical functionalized 1,2-dimethylpyrazolidine ligand (L), illustrating the diversity of possible structures.

| Metal (M) | Other Ligands (X) | Coordination Number | Probable Geometry |

| Pd(II) | 2 Cl⁻ | 4 | Square Planar |

| Ru(II) | 3 CO | 5 | Trigonal Bipyramidal |

| Fe(III) | 3 Cl⁻ | 6 | Octahedral |

| Cu(I) | 1 PPh₃ | 3 | Trigonal Planar |

Catalytic Activity of Pyrazolidine-Metal Complexes

The true potential of pyrazolidine-based metal complexes lies in their application as catalysts. The modular nature of the ligands allows for the fine-tuning of the catalyst's activity and selectivity for a variety of organic transformations.

Homogeneous Catalysis Applications

Metal complexes bearing pyrazolidine-derived ligands are expected to be active in a range of homogeneous catalytic reactions. The ability to systematically modify the ligand framework allows for the optimization of the catalyst for specific substrates and reaction conditions. For example, the steric bulk of the ligand can be adjusted to control access to the metal center, influencing regioselectivity and enantioselectivity in asymmetric catalysis.

While specific examples involving 1,2-dimethylpyrazolidine are scarce, research on related pyrazole-based complexes has demonstrated their efficacy in reactions such as cross-coupling, hydroformylation, and oxidation. It is reasonable to surmise that appropriately designed pyrazolidine-metal complexes could exhibit similar or even enhanced catalytic performance due to the different stereoelectronic profile of the saturated ring system.

Applications in Transfer Hydrogenation Reactions

Transfer hydrogenation, a process where hydrogen is transferred from a donor molecule to a substrate, is a key reaction in organic synthesis. Metal complexes are often employed as catalysts for this transformation. Pyrazolidine-based ligands could be particularly well-suited for this application.

The nitrogen donors of the pyrazolidine ligand can stabilize the metal center in various oxidation states, a crucial aspect of the catalytic cycle. Furthermore, the non-planar, chiral nature of many substituted pyrazolidines could be exploited for asymmetric transfer hydrogenation, leading to the synthesis of enantiomerically enriched alcohols and amines.

Research on iron(II) and nickel(II) complexes with pyrazolyl-pyridine ligands has shown their activity as catalysts for the transfer hydrogenation of ketones. rsc.org These studies highlight the importance of the ligand structure in determining catalytic efficiency. rsc.org It is plausible that analogous complexes with 1,2-dialkylpyrazolidine ligands could also serve as effective catalysts in such reactions.

Catalysis in Ring-Opening Polymerization

Ring-opening polymerization (ROP) is a vital method for the synthesis of biodegradable polymers such as polyesters and polycarbonates. The design of catalysts for ROP is an active area of research, with a focus on achieving high activity, selectivity, and control over the polymer's molecular weight and stereochemistry.

The development of pyrazolidine-based catalysts for ROP could offer new avenues for the synthesis of polymers with novel properties. The stereochemical information embedded in chiral pyrazolidine ligands could be transferred to the polymer chain, leading to the production of stereoregular polymers.

Palladium-Catalyzed Cross-Coupling and Amination Reactions

The utility of pyrazolidine derivatives in palladium-catalyzed reactions is an area of growing interest, particularly in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While direct applications of 1,2-dimethylpyrazolidine as a ligand in these reactions are not extensively documented in the reviewed literature, related pyrazolidine structures, such as pyrazolidine-3,5-diones, have been successfully employed in cross-coupling reactions.

A notable example is the palladium-catalyzed α-arylation of cyclic β-dicarbonyl compounds, including 1,2-disubstituted pyrazolidine-3,5-diones. These reactions, which form a C-C bond between an aryl halide and the α-carbon of the dicarbonyl compound, have been shown to proceed efficiently. For instance, the coupling of various para- or meta-substituted aryl halides with pyrazolidine-3,5-diones has been achieved using palladium catalysts such as Pd(t-Bu3P)2 in combination with phosphine ligands like Xphos and a caesium carbonate (Cs2CO3) base in refluxing 1,4-dioxane.

In the context of C-N bond formation, the palladium-catalyzed coupling of hydrazine with aryl halides to form aryl hydrazines is a closely related transformation. This reaction is significant as aryl hydrazines are valuable precursors for the synthesis of nitrogen-containing heterocycles. Studies have shown that the direct coupling of hydrazine with (hetero)aryl chlorides and bromides can be achieved with low palladium catalyst loadings (as low as 100 ppm) using potassium hydroxide (B78521) (KOH) as the base nih.gov. The success of this transformation is highly dependent on the choice of ligand, with electron-rich and sterically demanding ligands being crucial to prevent unwanted side reactions, given that hydrazine is a powerful reducing agent acs.org. For example, the use of the morpholine-based ligand Mor-DalPhos has been shown to be effective in the coupling of aryl chlorides with hydrazine acs.org.

The mechanistic aspects of hydrazine coupling reveal that the process can be rate-limited by the deprotonation of a hydrazine-bound arylpalladium(II) chloride complex, leading to the formation of an arylpalladium(II) hydrazido intermediate nih.gov. This insight into the mechanism of a related acyclic hydrazine highlights the potential role of the N-H protons in pyrazolidine derivatives in similar catalytic cycles.

| Catalyst System | Reactants | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Pd(t-Bu3P)2 / Xphos | Pyrazolidine-3,5-dione and Aryl Halides | α-Aryl-β-dicarbonyls | Efficient C-C bond formation. | |

| Low-loading Pd / KOH | Hydrazine and (Hetero)aryl Halides | Aryl Hydrazines | Effective C-N bond formation with as little as 100 ppm Pd. | nih.gov |

| Pd / Mor-DalPhos | Hydrazine and Aryl Chlorides | Aryl Hydrazines | Electron-rich, sterically demanding ligand prevents side reactions. | acs.org |

Gold-Catalyzed Asymmetric Reactions

Gold catalysis has emerged as a powerful tool for the enantioselective synthesis of various heterocyclic compounds, including pyrazolidines. The focus of these reactions is often on the intramolecular addition of nucleophiles, such as hydrazines, to allenes, leading to the formation of chiral pyrazolidine rings.

In a key study, the gold(I)-catalyzed enantioselective intramolecular hydroamination of allenes using N,N'-diprotected hydrazines was developed. The choice of both the chiral ligand and the protecting groups on the hydrazine was found to be critical for achieving high enantioselectivity. For instance, using a gold catalyst with the chiral ligand (R)-DTBM-SEGPHOS, a pyrazolidine product was obtained in 97% enantiomeric excess (ee) nih.govexlibrisgroup.com. This demonstrates the high level of stereocontrol that can be achieved with carefully designed gold-based catalytic systems.

The reaction conditions, including the choice of counterion on the gold catalyst, can also significantly influence the outcome of these asymmetric transformations. While chiral biarylphosphine gold(I) complexes are effective for the hydroamination of allenes with hydrazine derivatives, the related hydroalkoxylation with hydroxylamines can be optimized by using chiral anions exlibrisgroup.com. This highlights the modularity and tunability of gold-catalyzed systems.

The development of these asymmetric methods provides access to chiral pyrazolidines, which are important building blocks in medicinal chemistry and can serve as precursors to other valuable chiral molecules like unnatural amino acids and 1,3-diamines exlibrisgroup.comresearchgate.net.

| Catalyst System | Reactants | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| (R)-DTBM-SEGPHOS(AuOPNB)2 | N,N'-diprotected homo-allenic hydrazine | Chiral Pyrazolidine | 97% | nih.govexlibrisgroup.com |

| (R)-xylyl-BINAP(AuOPNB)2 | N-Boc protected homo-allenic hydrazine | Chiral Pyrazolidine | Low | researchgate.net |

Role of Pyrazolidine in Catalyst Design and Optimization

Ligand Tuning for Enhanced Catalytic Performance and Selectivity

The performance and selectivity of a metal-catalyzed reaction are intricately linked to the properties of the ligands coordinated to the metal center. Ligand tuning, the systematic modification of the steric and electronic properties of a ligand, is a cornerstone of catalyst design and optimization. While the direct tuning of a 1,2-dimethylpyrazolidine ligand has not been extensively reported, the principles of ligand tuning are well-illustrated in reactions involving related pyrazolidine substrates and other nitrogen-containing ligands.

In the palladium-catalyzed α-arylation of pyrazolidine-3,5-diones, the screening of various phosphine ligands, such as Xphos and RuPhos, was crucial in identifying the optimal conditions for high conversion and yield. This process of evaluating a library of ligands with different steric bulk and electronic properties is a classic example of ligand tuning to enhance catalytic performance.

Furthermore, the development of specialized ligands for challenging coupling reactions, such as the amination of aryl chlorides with hydrazine, underscores the importance of ligand design. The Mor-DalPhos ligand, a bulky and electron-rich phosphine, was specifically developed to be effective in this transformation, where many other ligands fail acs.org. The bidentate nature and steric demand of this ligand are thought to contribute to the selectivity of the reaction and the stability of the catalyst acs.org.

These examples demonstrate that the rational design and screening of ligands are critical for overcoming challenges in catalysis and for achieving high efficiency and selectivity. The development of novel pyrazolidine-based ligands, potentially derived from 1,2-dimethylpyrazolidine, could offer new opportunities for catalyst optimization by providing a unique steric and electronic environment around the metal center.

Mechanistic Role of Pyrazolidine in Catalytic Cycles, Including Proton-Coupled Electron Transfer

The pyrazolidine ring, with its two nitrogen atoms and potentially available N-H protons, can play a significant role in the mechanistic pathways of catalytic reactions. One of the key potential roles is its involvement in proton-coupled electron transfer (PCET) processes. PCET is a fundamental mechanism in which an electron and a proton are transferred in a single, concerted step or in separate, sequential steps. This mechanism is crucial in many catalytic transformations as it can provide lower energy pathways compared to simple electron transfer or proton transfer alone.

While direct mechanistic studies on 1,2-dimethylpyrazolidine as a ligand are scarce, insights can be drawn from related systems. For instance, in the palladium-catalyzed coupling of hydrazine with aryl halides, the rate-determining step has been identified as the deprotonation of a hydrazine-bound palladium complex nih.gov. This step involves the transfer of a proton from the nitrogen of the hydrazine ligand to a base, which is a form of proton transfer that could be coupled to the electronic changes at the metal center.

The presence of N-H protons in a pyrazolidine ligand, similar to those in protic pyrazole (B372694) ligands, could allow the ligand to act as a proton shuttle in the catalytic cycle nih.gov. This means the ligand could participate directly in proton transfer steps, facilitating bond activation or the regeneration of the active catalyst. For example, a pyrazolidine ligand could assist in the deprotonation of a coordinated substrate or in the protonolysis of a metal-carbon bond.

The potential for a pyrazolidine ligand to engage in PCET offers an exciting avenue for catalyst design. By tuning the acidity of the N-H protons through electronic modifications of the pyrazolidine ring, it may be possible to control the rate and selectivity of catalytic reactions that proceed through a PCET mechanism. This highlights the importance of understanding the detailed mechanistic role of the ligand to enable the rational design of more efficient and selective catalysts.

Advanced Synthetic Applications of the Pyrazolidine Scaffold

Pyrazolidines as Synthons for Complex Molecular Architectures

The inherent reactivity of the 1,2-dimethylpyrazolidine scaffold, stemming from the nucleophilicity of its nitrogen atoms and the conformational flexibility of the ring, makes it an attractive starting material for the synthesis of intricate molecular structures.

Building Blocks for Fused Heterocyclic Systems

1,2-Dimethylpyrazolidine and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, particularly those containing the pyrazolo[1,2-a]pyrazole core. This bicyclic framework is of significant interest due to its presence in compounds with potential biological activities.

One of the key synthetic strategies involves the [3+2] cycloaddition reaction of azomethine imines derived from pyrazolidin-3-ones with various dipolarophiles. Although 1,2-dimethylpyrazolidine itself does not possess the keto group necessary for direct conversion to the corresponding azomethine imine, its derivatives, such as 1-phenylpyrazolidinones, can undergo rhodium(III)-catalyzed [4+1] or [3+2] annulation reactions with alkynyl cyclobutanols to selectively produce pyrazolo[1,2-a]pyrazolones. nih.gov This divergent synthesis allows for the creation of a variety of substituted bicyclic products by simply adjusting the reaction conditions.

Furthermore, immobilized copper(II)-enaminone complexes have been shown to be effective heterogeneous catalysts for the regioselective [3+2] cycloaddition of 3-pyrazolidinone-derived azomethine imines with terminal ynones, leading to the formation of 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles. nih.gov This methodology highlights the utility of the pyrazolidine (B1218672) core in constructing complex fused systems under catalytic conditions.

Table 1: Synthesis of Fused Heterocyclic Systems from Pyrazolidine Derivatives

| Pyrazolidine Derivative | Reagent(s) | Catalyst/Conditions | Fused Heterocycle | Reference |

|---|---|---|---|---|

| 1-Phenylpyrazolidinone | Alkynyl cyclobutanol | Rh(III) | Pyrazolo[1,2-a]pyrazolone | nih.gov |

Precursors to Other Nitrogen-Containing Heterocycles

The 1,2-dimethylpyrazolidine ring can be chemically transformed into other nitrogen-containing heterocycles. For instance, oxidation of the pyrazolidine ring can lead to the corresponding pyrazole (B372694), an aromatic five-membered heterocycle with a wide range of applications in medicinal chemistry and materials science. While specific methods for the direct oxidation of 1,2-dimethylpyrazolidine to 1,2-dimethylpyrazole are not extensively detailed in the provided search results, the general principle of dehydrogenation of pyrazolines and pyrazolidines to pyrazoles is a well-established transformation in heterocyclic chemistry.

Furthermore, the nitrogen atoms in the 1,2-dimethylpyrazolidine ring can be quaternized to form pyrazolidinium salts. These salts can then serve as precursors for further synthetic manipulations. For example, deprotonation of an α-proton to one of the nitrogen atoms could generate a reactive ylide, which can participate in various reactions, including rearrangements and cycloadditions, to form new heterocyclic structures.

Role in the Construction of Functionalized Organic Molecules

1,2-Dimethylpyrazolidine can act as a versatile building block in the synthesis of functionalized organic molecules. Its nucleophilic nitrogen atoms can readily react with a variety of electrophiles, allowing for the introduction of diverse functional groups.

For example, the reaction of 1,2-dimethylpyrazolidine with Michael acceptors, such as α,β-unsaturated carbonyl compounds, would lead to the formation of 1,4-addition products. This reaction introduces a new carbon-carbon bond and functionalizes the pyrazolidine ring, providing a scaffold for further synthetic elaborations.

Moreover, functionalization at the carbon atoms of the pyrazolidine ring can be achieved through various synthetic strategies. For instance, deprotonation at the C3 or C5 position followed by reaction with an electrophile could introduce substituents at these positions. The resulting functionalized pyrazolidines can then be used as intermediates in the synthesis of more complex molecules, including those with potential biological activity.

Supramolecular Chemistry Involving Pyrazolidine Derivatives

The ability of molecules to form ordered structures through non-covalent interactions is the cornerstone of supramolecular chemistry. Pyrazolidine derivatives, particularly in their charged or functionalized forms, have the potential to participate in these interactions, leading to the formation of interesting supramolecular assemblies.

Non-Covalent Interactions and Self-Assembly Processes

The crystal structures of pyrazolidinium salts and other derivatives can reveal a network of non-covalent interactions that dictate their solid-state packing. These interactions can include hydrogen bonds (if N-H protons are present in derivatives), dipole-dipole interactions, and van der Waals forces. The presence of methyl groups in 1,2-dimethylpyrazolidine can influence the crystal packing through hydrophobic interactions.

Host-Guest Complexation Studies

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. While there is no specific information on 1,2-dimethylpyrazolidine acting as a host or guest in the provided search results, the pyrazolidine scaffold could potentially be incorporated into larger macrocyclic structures to create novel host molecules. The nitrogen atoms of the pyrazolidine ring could act as binding sites for guest species, particularly those with complementary electronic properties.

Conversely, the small and relatively simple structure of 1,2-dimethylpyrazolidine could allow it to act as a guest, fitting into the cavity of a larger host molecule. The binding would be driven by a combination of non-covalent interactions, such as van der Waals forces and, if the pyrazolidine is protonated, ion-dipole interactions. Such host-guest systems could have applications in areas like sensing, catalysis, and drug delivery.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-Dimethylpyrazolidine |

| 1-Phenylpyrazolidinone |

| 3-Pyrazolidinone |

| 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazole |

| Alkynyl cyclobutanol |

| Azomethine imine |

| Pyrazole |

| Pyrazolidinium salt |

| Pyrazolo[1,2-a]pyrazolone |

Q & A

Q. What are the key methodological steps for synthesizing 1,2-dimethylpyrazolidine via the Raschig method?

The Raschig synthesis involves two steps: (1) oxidation of 1,3-diaminopropane (DAP) with sodium hypochlorite to form N-chloro-1,3-diaminopropane, and (2) cyclization under basic conditions to yield pyrazolidine. For 1,2-dimethyl derivatives, methylation is introduced post-cyclization. Critical parameters include a molar ratio of [DAP]₀/[OCl⁻]₀ = 8, reaction temperature (283 K for 97% DAP recovery), and purification via selective crystallization to achieve >68% purity .

Q. How can spectroscopic methods characterize the structural features of 1,2-dimethylpyrazolidine?

X-ray crystallography reveals planar geometry with dihedral angles between rings (e.g., 1.13–2.52 Å deviations). Bond-length analysis (e.g., C–O at 1.231 Å vs. typical 1.222 Å) identifies electronic delocalization. Pairwise hydrogen bonds (N–H⋯O, C–H⋯O) stabilize crystal packing, detectable via FT-IR and NMR. For accurate assignment, compare experimental data with computational models (DFT) .

Q. What pharmacological activities are associated with pyrazolidine derivatives, and how are these assessed experimentally?

Pyrazolidine derivatives exhibit antimicrobial, anti-inflammatory, and anticonvulsant activities. In vitro assays include:

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.

- Cytostatic : MTT assays on cancer cell lines.

- Enantioselective activity : Chiral HPLC to correlate stereochemistry with efficacy .

Advanced Research Questions

Q. What challenges arise in enantioselective synthesis of 1,2-dimethylpyrazolidine, and how can they be addressed?

The presence of three stereocenters complicates enantiomeric control. Asymmetric 1,3-dipolar cycloadditions using chiral catalysts (e.g., Rh₂(OAc)₄) or organocatalysts (e.g., proline derivatives) can induce stereoselectivity. Monitor enantiomeric excess (ee) via polarimetry or chiral stationary phase HPLC .

Q. How can researchers optimize the yield of 1,2-dimethylpyrazolidine in scaled-up Raschig syntheses?

Key optimizations:

Q. How should researchers resolve contradictions in crystallographic data (e.g., bond-length anomalies)?

Discrepancies in bond lengths (e.g., C–O elongation) may arise from resonance or intermolecular interactions. Validate via:

- Computational modeling : Compare experimental data with DFT-optimized structures.

- Electrostatic potential maps (EPM) : Identify charge localization influencing reactivity (e.g., oxygen’s nucleophilic character) .

Q. What frameworks guide experimental design for studying 1,2-dimethylpyrazolidine’s bioactivity?

Apply the PICO framework:

- Population : Target microbial strains or cell lines.

- Intervention : Pyrazolidine derivative administration.

- Comparison : Positive controls (e.g., standard antibiotics).

- Outcome : MIC values or IC₅₀ metrics. Ensure feasibility using FINER criteria (novelty, relevance to antimicrobial resistance) .

Q. Which advanced purification techniques are suitable for isolating enantiopure 1,2-dimethylpyrazolidine?

- Chiral resolution : Use diastereomeric salt formation with tartaric acid derivatives.

- Simulated moving bed (SMB) chromatography : For large-scale separation.

- Crystallization-induced asymmetric transformation : Under kinetic vs. thermodynamic control .

Q. How can computational methods predict the reactivity of 1,2-dimethylpyrazolidine in novel reactions?

Q. What strategies address spectral anomalies in NMR or IR data during structural validation?

- Dynamic effects : Variable-temperature NMR to detect conformational exchange.

- Isotopic labeling : ¹³C-enriched samples to resolve overlapping signals.

- Synchrotron IR microspectroscopy : Enhance resolution of vibrational modes .

Methodological Notes

- Data Validation : Cross-reference crystallographic, spectroscopic, and computational data to resolve contradictions .

- Literature Review : Use SciFinder to track synthetic protocols and bioactivity studies, prioritizing primary sources (e.g., ACS journals) .

- Error Analysis : Quantify uncertainties in yield calculations (e.g., ±2% from mass measurements) and statistical significance in bioassays (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.